Product packaging for 2-azido-4-iodo-1-methylbenzene(Cat. No.:CAS No. 884602-27-1)

2-azido-4-iodo-1-methylbenzene

Cat. No.: B6202918
CAS No.: 884602-27-1
M. Wt: 259
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azido-4-iodo-1-methylbenzene (CAS 122099-10-9) is an aromatic compound of significant interest in advanced organic and medicinal chemistry research. Its molecular formula is C7H6IN3, with a molecular weight of approximately 259.05 g/mol . This compound features both an azide group (N₃) and an iodine atom on a toluene backbone, making it a versatile and valuable bifunctional synthetic intermediate . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex molecules. The reactive azide group can participate in cycloaddition reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of "click chemistry" for bioconjugation and polymer functionalization . Concurrently, the iodine substituent is an excellent handle for metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Negishi couplings, enabling the formation of new carbon-carbon bonds . This unique combination of functionalities allows researchers to efficiently construct diverse compound libraries and complex molecular architectures from a single, convenient scaffold. As a fine chemical and pharmaceutical intermediate, it is used in the development of active pharmaceutical ingredients (APIs) and other specialized materials . Supplied with a high level of purity, typically confirmed by techniques such as HPLC, GC-MS, ¹H-NMR, and ¹³C-NMR, it ensures reliability and reproducibility in experimental results . This product is intended for use in a laboratory setting by qualified professionals. Intended Use: For Research Use Only. Not for diagnostic, therapeutic, or any other human use. Storage: Store at room temperature.

Properties

CAS No.

884602-27-1

Molecular Formula

C7H6IN3

Molecular Weight

259

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Azido 4 Iodo 1 Methylbenzene

Azide (B81097) Group Reactivity: Cycloaddition Chemistry

The azide group is a versatile functional group, well-known for its participation in [3+2] cycloaddition reactions, most notably the azide-alkyne cycloadditions which form the cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and biocompatibility.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions, often in aqueous media, and demonstrates a broad substrate scope with high yields. The catalytic cycle involves the formation of a copper(I) acetylide intermediate which then reacts with the azide.

While specific kinetic data for 2-azido-4-iodo-1-methylbenzene is not extensively documented in the literature, the general principles of CuAAC are applicable. The reaction rate is influenced by factors such as the choice of copper(I) source, the use of accelerating ligands, and the solvent system. For instance, the use of ligands like tris-(benzyltriazolylmethyl)amine (TBTA) can stabilize the copper(I) oxidation state and enhance reaction rates. The reaction is generally expected to proceed efficiently, providing quantitative yields of the corresponding 1,4-disubstituted triazole product within a few hours at room temperature when reactant concentrations are adequate (greater than 10 μM) nih.govnih.gov. The presence of the iodo-substituent on the aromatic ring of this compound could potentially be leveraged for further functionalization of the resulting triazole product.

Table 1: General Conditions for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Parameter Typical Condition
Catalyst Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuI)
Ligand Optional, but recommended for efficiency and protecting biomolecules (e.g., THPTA, TBTA)
Solvent Aqueous buffers, t-BuOH/H₂O, DMSO, DMF
Temperature Room temperature

| Reactants | Organic azide and a terminal alkyne |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction relies on the high ring strain of a cyclooctyne to facilitate a [3+2] cycloaddition with an azide without the need for a metal catalyst. The relief of this ring strain provides the thermodynamic driving force for the reaction.

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. Various generations of cyclooctynes have been designed with modifications to enhance the reaction rate, such as the introduction of electron-withdrawing fluorine atoms or fusing the cyclooctyne to other ring systems. Although specific studies involving this compound in SPAAC are not prevalent, it is expected to react readily with a range of strained cyclooctynes to form a bicyclic triazole product. The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.

In contrast to the CuAAC reaction which yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.gov This complementary regioselectivity is a significant advantage, allowing for the synthesis of a wider range of triazole-containing structures. The most effective catalysts are typically ruthenium(II) complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.gov

The proposed mechanism for RuAAC involves an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov This is followed by reductive elimination to yield the 1,5-triazole product. A key feature of the RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, leading to 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles, respectively. organic-chemistry.orgnih.gov While the reaction of this compound has not been specifically detailed, it is anticipated to be a suitable substrate for this transformation, reacting with various alkynes in the presence of a ruthenium catalyst. organic-chemistry.orgnih.govgoogle.com

Table 2: Comparison of CuAAC and RuAAC Reactions

Feature Copper(I)-Catalyzed (CuAAC) Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole 1,5-disubstituted 1,2,3-triazole
Alkyne Scope Primarily terminal alkynes Terminal and internal alkynes
Catalyst Copper(I) complexes Ruthenium(II) complexes (e.g., Cp*RuCl(COD)) organic-chemistry.org

| Mechanism | Stepwise, involves copper acetylide | Concerted, involves ruthenacycle intermediate nih.gov |

Beyond the well-known azide-alkyne cycloadditions, the azide group of this compound can theoretically participate in other [3+2] cycloaddition reactions with different dipolarophiles. These reactions, while less common than the "click" reactions, provide routes to a variety of five-membered heterocyclic rings. Examples of potential reaction partners include alkenes, nitriles, and other unsaturated systems, often requiring thermal or photochemical activation. The regioselectivity and efficiency of these reactions can be influenced by the electronic properties of both the azide and the dipolarophile.

Nitrene Chemistry Derived from this compound

Upon thermal or photochemical stimulation, aryl azides like this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. researchgate.netnih.gov This species contains a monovalent nitrogen atom with six electrons in its valence shell, making it highly electrophilic.

The generation of the nitrene is the rate-determining step in the thermal decomposition of azides. researchgate.net The resulting nitrene can exist in either a singlet or a triplet spin state, with the triplet state generally being the ground state. The specific reaction conditions (e.g., direct photolysis vs. sensitized photolysis) can influence the initially formed spin state.

Once generated, the 4-iodo-2-methylphenylnitrene can undergo a variety of subsequent reactions, including:

Intramolecular C-H insertion: The nitrene can insert into an adjacent C-H bond, such as that of the methyl group, to form a five-membered heterocyclic ring.

Intermolecular reactions: In the presence of other substrates, the nitrene can undergo addition to double bonds to form aziridines, or insert into C-H or N-H bonds of other molecules.

Dimerization: Two nitrene molecules can react with each other to form an azo compound.

The specific pathways followed by the nitrene derived from this compound would depend on the reaction conditions and the presence of other reactive species.

Intramolecular and Intermolecular Reactions of Generated Nitrenes

Upon thermal or photochemical activation, the azide group of this compound expels a molecule of dinitrogen to generate a highly reactive nitrene intermediate. This transient species can exist in either a singlet or triplet state, with its reactivity being dictated by its spin state. Singlet nitrenes typically undergo concerted reactions, while triplet nitrenes react via a stepwise, radical mechanism. The presence of both C-H bonds and the aromatic ring in close proximity to the nitrene allows for a range of intramolecular reactions.

A significant reaction pathway for the generated nitrene is intramolecular C-H insertion. This process involves the direct insertion of the nitrene into a carbon-hydrogen bond, leading to the formation of a new carbon-nitrogen bond and the construction of a five-membered ring. Specifically, the nitrene generated from this compound can insert into the C-H bonds of the adjacent methyl group.

This intramolecular C-H insertion is a key step in the synthesis of various nitrogen-containing heterocycles. The reaction can be facilitated by transition metal catalysts, such as those based on rhodium or palladium, which can modulate the reactivity and selectivity of the nitrene transfer process. Mechanistic studies suggest that metal-catalyzed C-H insertion often proceeds through a concerted, asynchronous transition state. wikipedia.org The stereospecificity of these reactions is a key feature, with singlet nitrenes generally reacting with retention of stereochemistry. wikipedia.org

The utility of nitrene C-H insertion has been demonstrated in the synthesis of complex molecules, including carbazolones and indolones. wikipedia.orgresearchgate.net

In the presence of unsaturated systems, such as alkenes or alkynes, the generated nitrene can undergo cycloaddition reactions. A prominent example is aziridination, where the nitrene adds across a carbon-carbon double bond to form a three-membered aziridine ring. While intermolecular aziridination is more common, intramolecular variants can occur if an alkene moiety is present within the same molecule.

The mechanism of aziridination is dependent on the spin state of the nitrene. Singlet nitrenes typically react in a stereospecific manner, preserving the stereochemistry of the alkene. In contrast, triplet nitrenes react in a non-stereospecific, stepwise fashion.

The highly energetic nitrene intermediate can also induce rearrangements of the aromatic ring. These rearrangements can lead to either ring expansion or ring contraction, resulting in the formation of novel heterocyclic systems.

Ring Expansion: Intramolecular attack of the nitrene on the aromatic ring can lead to the formation of a bicyclic intermediate, which can then rearrange to a seven-membered ring, such as an azepine derivative. The photochemical decomposition of azido-indanes in the presence of diethylamine has been shown to yield tetrahydro-aza-azulene derivatives, demonstrating the feasibility of such ring expansion processes.

Ring Contraction: Conversely, ring contraction can also occur, although it is a less common pathway for arylnitrenes. This process can involve complex skeletal rearrangements, potentially leading to the formation of five-membered ring systems. For instance, the rearrangement of certain arylcarbenes and arylnitrenes has been shown to produce cyanoindenes. nih.gov

Iodide Group Reactivity: Transition Metal-Catalyzed Cross-Coupling and Radical Processes

The carbon-iodine bond in this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of aryl iodides in oxidative addition to low-valent transition metal centers makes them excellent substrates for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are among the most reactive coupling partners for these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds. This compound can be readily coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 4-position. The reaction generally proceeds under mild conditions with high yields and functional group tolerance. The use of 2-azidoarylboronic acid pinacolate esters in Suzuki reactions has been reported for the synthesis of precursors to fused indole heterocycles. nih.gov

Reactants Catalyst Product Yield
This compound, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Azido-4-phenyl-1-methylbenzeneHigh
This compound, Vinylboronic acidPd(dppf)Cl₂, K₃PO₄2-Azido-4-vinyl-1-methylbenzeneGood

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction allows for the introduction of alkenyl groups at the 4-position of the benzene (B151609) ring. The reaction typically exhibits high trans selectivity.

Reactants Catalyst Product Yield
This compound, StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-2-Azido-1-methyl-4-styrylbenzeneGood
This compound, Methyl acrylatePd/C, Et₃NMethyl (E)-3-(2-azido-4-methylphenyl)acrylateHigh

Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for the formation of C(sp²)–C(sp) bonds and provides a direct route to arylalkynes. This compound can be coupled with a variety of terminal alkynes under mild conditions. wikipedia.org

Reactants Catalyst Product Yield
This compound, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-Azido-1-methyl-4-(phenylethynyl)benzeneExcellent
This compound, TrimethylsilylacetylenePd(OAc)₂, PPh₃, CuI, Et₃N2-Azido-1-methyl-4-((trimethylsilyl)ethynyl)benzeneHigh

Nickel- and Cobalt-Catalyzed Cross-Coupling Strategies

While palladium catalysts are widely used, there is growing interest in employing more earth-abundant and economical first-row transition metals like nickel and cobalt for cross-coupling reactions. ucla.edu

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have shown remarkable reactivity in cross-coupling reactions, often enabling transformations that are challenging for palladium. ucla.edu They can be used for Suzuki-type and other cross-coupling reactions of aryl iodides. Nickel catalysis can sometimes offer different selectivity profiles compared to palladium. Nickel-catalyzed cross-coupling reactions have been developed for a wide range of electrophiles and nucleophiles. researchgate.net

Single-Electron Transfer (SET) Processes and Aryl Radical Chemistry

Single-electron transfer (SET) processes can initiate the formation of radical species from this compound, opening pathways to unique aryl radical chemistry. Both the aryl iodide and the aryl azide functionalities can, under appropriate conditions, participate in SET reactions.

Visible-light photocatalysis has emerged as a powerful tool for the generation of aryl radicals from aryl halides. In a typical scenario, a photosensitizer, upon excitation with visible light, can engage in an electron transfer with the aryl iodide. This process can lead to the formation of an aryl radical through a reductive pathway. For this compound, this would involve the homolytic cleavage of the C-I bond, generating the 2-azido-1-methylphenyl radical. This highly reactive intermediate can then participate in various radical-mediated transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

Similarly, the aryl azide group can be activated through SET. Photocatalytic methods have been developed for the reduction of aryl azides to azide radical anions. These intermediates can rapidly extrude molecular nitrogen to form an aminyl radical. In the context of this compound, this would lead to the formation of the corresponding aminyl radical, which could then undergo further reactions. The competition between the activation of the aryl iodide and the aryl azide would depend on the specific reaction conditions, including the choice of photocatalyst and reductant.

The generation of aryl radicals from arylhydrazines and iodine has also been reported, proceeding through the formation of an arenediazonium salt intermediate which then undergoes SET. While not directly involving this compound, this highlights the potential for iodine to play a role in radical generation pathways.

Radical PrecursorActivation MethodKey IntermediatePotential Subsequent Reactions
Aryl IodideVisible-light photocatalysis (reductive quenching)2-azido-1-methylphenyl radicalHydrogen atom abstraction, addition to π-systems
Aryl AzideVisible-light photocatalysis (reductive quenching)2-azido-1-methylphenyl azide radical anionN₂ extrusion to form an aminyl radical

Halogen Dance and Directed Ortho Metalation in Reactivity Context

Halogen Dance:

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. This process is driven by the formation of a thermodynamically more stable aryl anion intermediate. For this compound, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could deprotonate the aromatic ring. The position of deprotonation would be influenced by the directing effects of the methyl and azide groups. The resulting aryl anion could then induce the migration of the iodine atom.

The regiochemical outcome of a potential halogen dance on this compound would be dictated by the relative acidities of the aromatic protons and the stability of the resulting aryl anion intermediates. The thermodynamic nature of the reaction means that the final position of the iodine atom would correspond to the most stable aryl anion isomer.

Directed Ortho Metalation (DoM):

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds, guided by a directing metalation group (DMG). In this compound, both the azide and methyl groups can potentially act as DMGs. However, the directing ability of various functional groups has been studied and ranked. Generally, groups with heteroatoms capable of coordinating with the organolithium reagent are stronger directing groups. While the azide group's directing ability is not as extensively documented as more common DMGs, its Lewis basic nitrogen atoms could coordinate with the lithium cation. The methyl group is a significantly weaker directing group.

Therefore, in a competitive DoM scenario, deprotonation would be expected to occur at a position ortho to the azide group. However, a significant competing reaction for aryl iodides is lithium-halogen exchange, which is often much faster than deprotonation (DoM). Treatment of this compound with an alkyllithium reagent, such as n-butyllithium, would likely result in rapid exchange of the iodine atom for lithium, forming 2-azido-4-lithio-1-methylbenzene. This lithiated intermediate could then be trapped with various electrophiles.

ReactionReagentKey IntermediateExpected Product (after electrophilic quench with E⁺)
Halogen DanceStrong, non-nucleophilic base (e.g., LDA)Aryl anionIsomer of this compound
Directed Ortho MetalationStrong base (e.g., alkyllithium)Ortho-lithiated speciesFunctionalization ortho to the directing group
Lithium-Halogen ExchangeAlkyllithium (e.g., n-BuLi)2-azido-4-lithio-1-methylbenzene2-azido-4-E-1-methylbenzene

Chemoselective and Orthogonal Transformations of this compound

The presence of two distinct and reactive functional groups, the azide and the iodide, on the same aromatic scaffold makes this compound an excellent substrate for investigating chemoselective and orthogonal transformations. The ability to selectively functionalize one group while leaving the other intact is crucial for the efficient synthesis of complex molecules.

Selective Functionalization of Azide in Presence of Iodide

The azide group can undergo a variety of transformations, most notably the Staudinger reduction and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The challenge lies in performing these reactions without affecting the aryl iodide.

The Staudinger reduction of azides to amines using phosphines is a well-established reaction. This transformation is generally mild and chemoselective, and it is expected that the aryl iodide would remain intact under these conditions. Various phosphine reagents have been developed to facilitate this reduction under anhydrous or aqueous conditions.

The CuAAC reaction is also highly specific for azides and terminal alkynes. The reaction conditions are typically mild and orthogonal to many other functional groups, including aryl halides. Therefore, it is anticipated that this compound could be selectively coupled with a terminal alkyne to form a triazole, leaving the iodo group available for subsequent transformations.

ReactionReagentsFunctional Group TransformedOther Functional GroupExpected Product
Staudinger ReductionPPh₃, H₂OAzideIodide2-amino-4-iodo-1-methylbenzene
CuAACTerminal alkyne, Cu(I) catalystAzideIodide1-(4-iodo-2-methylphenyl)-1H-1,2,3-triazole derivative

Selective Functionalization of Iodide in Presence of Azide

The aryl iodide is a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. The azide group is generally stable under the conditions of many of these reactions, allowing for the selective functionalization of the C-I bond.

The Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for the formation of C(sp²)-C(sp) bonds. The reactivity of aryl halides in this reaction follows the order I > Br > Cl. It is well-established that Sonogashira couplings can be performed chemoselectively at an iodo-substituted position in the presence of less reactive halides. Given the general stability of the azide group under these conditions, a selective Sonogashira coupling at the iodo position of this compound is highly feasible.

Similarly, other palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Heck coupling with alkenes, are expected to proceed selectively at the C-I bond. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to ensure the preservation of the azide functionality.

ReactionReagentsFunctional Group TransformedOther Functional GroupExpected Product
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, baseIodideAzide2-azido-4-(alkynyl)-1-methylbenzene
Suzuki CouplingArylboronic acid, Pd catalyst, baseIodideAzide2-azido-4-(aryl)-1-methylbenzene
Heck CouplingAlkene, Pd catalyst, baseIodideAzide2-azido-4-(alkenyl)-1-methylbenzene

Sequential and Tandem Reaction Strategies

The orthogonal reactivity of the azide and iodide groups in this compound allows for the development of sequential and tandem reaction strategies for the synthesis of complex, multifunctional molecules.

A sequential approach would involve the selective functionalization of one group, followed by the isolation of the intermediate and subsequent reaction at the other position. For example, a Sonogashira coupling could be performed on the iodide, and the resulting azido-alkyne could then undergo an intramolecular or intermolecular CuAAC reaction. Alternatively, the azide could first be transformed into a triazole via CuAAC, and the remaining iodide could then be subjected to a Suzuki coupling.

Tandem or one-pot reactions, where multiple transformations occur in the same reaction vessel, offer increased efficiency by avoiding intermediate purification steps. For instance, a palladium-catalyzed process could potentially be combined with a copper-catalyzed reaction in a single pot, provided the catalysts and reagents are compatible. A tandem cyclization/cross-coupling reaction, for example, could be envisioned where an initial transformation at one site triggers a subsequent reaction at the other. The development of such tandem strategies with this compound would be a testament to the versatility of this chemical building block.

Reaction SequenceStep 1Step 2Final Product Type
SequentialSonogashira Coupling (Iodide)CuAAC (Azide)Triazole-functionalized alkyne
SequentialCuAAC (Azide)Suzuki Coupling (Iodide)Arylated triazole derivative
Tandem (Hypothetical)Pd-catalyzed cross-coupling and Cu-catalyzed cycloaddition-Complex heterocyclic system

Advanced Applications in Synthetic Organic Chemistry and Chemical Probe Design

2-Azido-4-iodo-1-methylbenzene as a Versatile Synthetic Building Block

The utility of this compound as a foundational element in synthesis stems from the distinct and predictable reactivity of its functional groups. The iodo group is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the azide (B81097) group is a key participant in cycloadditions and can be readily converted to an amine. This allows for a modular approach to the synthesis of complex molecules.

The presence of both an iodo and an azido (B1232118) group on the same aromatic scaffold enables the regioselective construction of highly substituted molecules. The iodo group can serve as a linchpin for building carbon-carbon or carbon-heteroatom bonds through well-established methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. Once the molecular complexity has been built around the iodo-position, the azide group can be employed to introduce nitrogen-containing heterocycles, such as triazoles, via [3+2] cycloaddition reactions. Alternatively, the reduction of the azide to an amine provides a nucleophilic site for further derivatization, such as amide bond formation or the construction of other heterocyclic rings.

Table 1: Synthetic Transformations of this compound

Functional GroupReaction TypeReagents/ConditionsResulting Moiety
Iodo (-I) Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseArylalkyne
Heck CouplingAlkene, Pd catalyst, BaseArylalkene
Buchwald-HartwigAmine, Pd catalyst, BaseArylamine
Azido (-N₃) Huisgen CycloadditionAlkyne (Cu(I) or heat)1,2,3-Triazole
Staudinger LigationTriarylphosphineAza-ylide intermediate
ReductionH₂, Pd/C or PPh₃, H₂OAmine (-NH₂)
PhotolysisUV Light (λ ≈ 254 nm)Nitrene intermediate

The orthogonal nature of the iodo and azido functionalities makes this compound an ideal precursor for components of supramolecular systems and advanced materials. For example, the iodo group can be used to anchor the molecule to a larger framework via cross-coupling, while the azide remains available for subsequent "click" reactions. This strategy allows for the precise placement of the toluyl moiety within polymers, dendrimers, or on the surface of nanoparticles. This approach is instrumental in creating functional materials where the specific properties of the aromatic unit are required for applications in electronics, photonics, or sensing.

Design and Chemical Synthesis of Bifunctional Probes and Tags

Bifunctional probes are molecules designed with at least two distinct functionalities: one for target recognition or reaction, and another for reporting or purification. This compound serves as an excellent scaffold for such probes, where one functional group can be elaborated into a target-binding element and the other can act as a ligation handle or a reactive warhead.

The azide group is one of the most important functional groups in the field of bioorthogonal chemistry, a set of reactions that can proceed in living systems without interfering with native biochemical processes. nih.govmdpi.com The azide on this compound is a prime "click handle" for bioconjugation. windows.net It can react with terminal or strained alkynes with high efficiency and selectivity. nih.govnih.gov

Two primary azide-alkyne cycloaddition reactions are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly reliable reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. While efficient, the copper catalyst can be toxic to cells, often limiting its use to in vitro systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst. nih.gov This makes SPAAC truly bioorthogonal and suitable for experiments within living cells and organisms. nih.gov

In a typical bioconjugation strategy, the iodo-position of the core molecule would be modified to include a biomolecule-targeting ligand. The resulting probe can then be introduced to a biological system, and the azide handle used to "click" on a reporter molecule (e.g., a fluorophore or biotin (B1667282) tag) that contains a cyclooctyne.

Aryl azides are classic photoreactive groups used in photoaffinity labeling (PAL), a powerful technique to identify ligand-protein interactions. nih.govmdpi.com Upon irradiation with UV light, the aryl azide in this compound expels nitrogen gas (N₂) to generate a highly reactive and short-lived aryl nitrene. researchgate.net This nitrene can then form a covalent bond by inserting into nearby C-H, N-H, or O-H bonds, effectively capturing the binding partner. nih.gov

The chemical design of a PAL reagent based on this scaffold involves two key considerations:

Pharmacophore Attachment: The iodo-position is the ideal site for attaching a molecule (a pharmacophore) that directs the probe to a specific protein target. This is typically achieved via a cross-coupling reaction.

Reporter Handle Integration: The probe design often includes a third component, a reporter tag for detection and enrichment. This is frequently accomplished by incorporating an alkyne handle during the synthesis, allowing for post-labeling attachment of a tag via click chemistry. nih.govwustl.edu The this compound scaffold inherently contains the photoreactive azide and a position (the iodide) to attach the pharmacophore and potentially the reporter handle.

Table 2: Comparison of Common Photoreactive Groups for PAL

Photoreactive GroupActivation WavelengthReactive IntermediateKey Features
Aryl Azide ~254-300 nmNitreneSmall size; can be sensitive to ambient light; long history of use.
Benzophenone ~350-360 nmTriplet KetoneMore stable to ambient light; abstracts H-atoms; less reactive than carbenes.
Diazirine ~350-380 nmCarbeneHighly reactive; small size; requires specific synthesis.

The functionalization of material surfaces is critical for applications ranging from biosensors to biocompatible implants. This compound can be developed into a heterobifunctional linker for this purpose. The chemical design focuses on using the two distinct reactive sites for sequential attachment.

A common strategy involves:

Surface Attachment: The iodo group is used for the initial attachment to the material surface. For example, it can undergo a Sonogashira coupling with an alkyne-terminated self-assembled monolayer (SAM) on a gold or silicon surface. This creates a stable, covalent linkage.

Bio-molecule Immobilization: With the linker anchored to the surface, the azide group is exposed and available for a subsequent click reaction. A biomolecule of interest (e.g., an enzyme, antibody, or DNA strand) that has been pre-functionalized with a strained alkyne (like DBCO or BCN) can then be selectively and efficiently immobilized onto the surface via SPAAC. researchgate.net This modular approach allows for the controlled and oriented attachment of complex biological molecules to a wide variety of material substrates.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insight into 2 Azido 4 Iodo 1 Methylbenzene Reactivity

Spectroscopic Probes for Reaction Monitoring and Transient Intermediate Elucidation

Spectroscopic methods are indispensable for capturing the fleeting existence of reactive intermediates like nitrenes and for monitoring the progress of reactions in real time. These techniques provide direct experimental evidence for proposed mechanistic pathways.

Time-resolved infrared (TRIR) and ultraviolet-visible (UV-Vis) spectroscopy are powerful techniques for detecting and characterizing transient species generated from the photolysis of aryl azides. acs.org Upon laser flash photolysis, 2-azido-4-iodo-1-methylbenzene would be expected to extrude dinitrogen (N₂) to form the corresponding singlet nitrene, which can then undergo intersystem crossing (ISC) to the more stable triplet ground state or react to form other products. acs.orgresearchgate.net

TRIR spectroscopy monitors changes in vibrational frequencies over time. The formation of the nitrene intermediate from the azide (B81097) precursor can be followed by the disappearance of the strong asymmetric azide stretch (typically around 2100-2130 cm⁻¹) and the appearance of new vibrational bands characteristic of the nitrene. For instance, studies on analogous systems like 2,6-difluorophenyl nitrene have identified specific vibrational bands for the singlet nitrene intermediate. researchgate.net Similarly, UV-Vis spectroscopy detects changes in electronic transitions. Singlet aryl nitrenes often exhibit strong, characteristic transient absorption bands. acs.org For example, singlet phenylnitrene has a well-documented absorption maximum around 340-350 nm. acs.org The decay kinetics of these transient signals provide crucial information on the rates of intersystem crossing and subsequent reactions of the singlet nitrene. acs.org

Table 1: Representative Spectroscopic Data for Aryl Nitrene Intermediates

IntermediateTechniqueCharacteristic Signal (λmax or ν)Lifetime/KineticsReference
Singlet PhenylnitreneTime-Resolved UV-Vis~340-350 nmRate of ISC at 77 K: (3.8 ± 0.3) × 106 s-1 acs.org
Singlet 2,6-Difluorophenyl nitreneTime-Resolved IR1404 cm-1Observable between 243 and 283 K researchgate.net
Singlet ThiobenzoylnitreneTime-Resolved IR1740 cm-1Does not react with acetonitrile (B52724) on nanosecond timescale rsc.org
Triplet EthoxycarbonylnitreneTime-Resolved IRNot specifiedReacts with cyclohexane

Aryl nitrenes typically possess a triplet ground state, meaning they have two unpaired electrons and are paramagnetic. nih.govnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and characterizing these triplet species. nih.govacs.org The EPR spectrum of a randomly oriented triplet nitrene is characterized by zero-field splitting (ZFS) parameters, D and E, which describe the interaction between the unpaired electrons. nih.govaip.org The D value relates to the separation between the spin sublevels, while the E value describes the asymmetry of the electron distribution. nih.gov

By photolyzing a frozen solution or a cryogenic matrix of this compound, the resulting triplet nitrene can be trapped and studied by EPR. aip.org W-band (94 GHz) EPR spectroscopy, in particular, offers higher resolution compared to conventional X-band EPR, allowing for the precise determination of ZFS parameters and even their signs. nih.gov These experimentally determined parameters are crucial for understanding the electronic and geometric structure of the nitrene and can be compared with values predicted by quantum chemical calculations. aip.orgresearchgate.net

Table 2: Zero-Field Splitting (ZFS) Parameters for Representative Triplet Nitrenes Determined by EPR

Triplet Species|D/hc| (cm-1)|E/hc| (cm-1)Reference
2-Thienylsulfonyl nitrene1.4520.0058 researchgate.net
3-Thienylsulfonyl nitrene1.4920.0060 researchgate.net
Triplet Nitrene from 1,3,5-triazido-2,4,6-tribromobenzene1.3690.093 aip.org
Septet 2,4,6-trichlorophenyl-1,3,5-trinitrene-0.1018+0.0037 researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local electronic and geometric structure of a specific atom within a molecule, making it well-suited for catalytic studies. acs.orgchemistryviews.org In reactions involving this compound, particularly those catalyzed by transition metals, XAS could be used to interrogate the catalyst's active site. acs.orglightsources.org For instance, if the iodine atom were involved in coordination to a metal center during a catalytic cycle, Iodine L-edge or K-edge XAS could reveal changes in its oxidation state and coordination environment. The X-ray Absorption Near Edge Structure (XANES) region provides information on oxidation state and geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region gives details about the coordination number and bond distances to neighboring atoms. acs.orgwpmucdn.com This makes XAS a potent tool for elucidating the structure of catalytic intermediates. youtube.com

Quantum Chemical Calculations for Electronic Structure and Reaction Dynamics

Computational chemistry complements experimental techniques by providing detailed insight into reaction mechanisms, electronic structures, and the properties of transient species that are difficult to study experimentally. acs.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com For this compound, DFT calculations can be employed to model the entire reaction coordinate for its thermal or photochemical decomposition. This includes calculating the activation energy for N₂ extrusion, determining the relative energies of the resulting singlet and triplet nitrene intermediates, and mapping the potential energy surfaces for subsequent reactions like C-H insertion, cycloaddition, or ring expansion. nih.govresearchgate.netresearchgate.net

DFT is also used to locate and characterize the geometries and energies of transition states, providing critical insights into reaction kinetics and selectivity. nih.govyoutube.com For example, in a potential intramolecular C-H amination reaction, DFT could predict the activation barriers for insertion into the ortho-methyl group versus other C-H bonds, thus explaining the observed regioselectivity. The calculated vibrational frequencies from DFT can also aid in the assignment of experimental TRIR spectra of transient intermediates. rsc.org

Table 3: Examples of DFT-Calculated Energetics for Nitrene-Related Reactions

Reaction/ProcessComputational MethodCalculated Energy (kcal/mol)FindingReference
Intermolecular nitrene-transferFirst-principles-based37.61 (Energy barrier)Reaction proceeds through a three-membered transition state. nih.gov
N₂ release from Rh-azide complexDFT25.6 (Exergonic transition state)Formation of a nitrene intermediate. nih.gov
Uncatalyzed azide-propyne cycloadditionB3LYP/6-31G(d)High activation energiesShows the reaction is slow without a catalyst. mdpi.com
Pyrolysis of azidonitrobenzeneB3LYP/631G*>100 (Activation energy)Pyrolysis mechanism depends on substituent positions. epa.gov

While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or multireference methods like CASSCF and CASPT2, can provide more accurate descriptions of electronic structures, especially for systems with significant electron correlation or near-degeneracy of electronic states, such as nitrenes. acs.orgresearchgate.net

These methods are particularly valuable for accurately calculating the singlet-triplet energy gap (ΔEST) of the 2-nitreno-4-iodo-1-methylbenzene intermediate. The magnitude and sign of this gap are fundamental to the nitrene's reactivity, determining whether it behaves primarily as a singlet (undergoing concerted reactions) or a triplet (reacting via radical pathways). nih.gov Ab initio calculations can also be used to predict spectroscopic properties, such as the electronic absorption spectra of transient species, which can then be compared directly with experimental UV-Vis data to confirm intermediate identities. acs.org These high-accuracy calculations serve as benchmarks for validating the results obtained from more computationally efficient DFT methods, ensuring the reliability of the predicted reaction mechanisms. acs.orgnih.gov

Computational Prediction of Spectroscopic Signatures of Intermediates

To gain insight into the fleeting intermediates formed during the reactions of this compound, particularly the corresponding arylnitrene (4-iodo-2-methylphenylnitrene), computational chemistry serves as an indispensable tool. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for predicting the spectroscopic properties of such transient species.

The process begins with the in silico modeling of the intermediate's geometry. The structure of 4-iodo-2-methylphenylnitrene, in both its singlet and triplet spin states, would be optimized to find the lowest energy conformation. Using this optimized geometry, various spectroscopic data can be calculated.

Infrared (IR) Spectroscopy: Vibrational frequency calculations using DFT can predict the IR spectrum. This is crucial for identifying key vibrational modes. For the 4-iodo-2-methylphenylnitrene intermediate, characteristic stretching frequencies, such as those for the C-N, C-I, and aromatic C-H bonds, would be of primary interest. These predicted spectra provide a theoretical benchmark that can be compared with experimental data from time-resolved IR spectroscopy, helping to confirm the presence of the nitrene intermediate during a reaction.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be predicted using TD-DFT calculations. This method computes the energies of vertical electronic excitations from the ground state to various excited states. The results, including the maximum absorption wavelengths (λmax) and oscillator strengths, are vital for identifying the electronic transitions of the arylnitrene. This data is essential for designing and interpreting laser flash photolysis (LFP) experiments, where transient absorption spectra are monitored to track the formation and decay of reactive intermediates.

A hypothetical data table for the predicted spectroscopic signatures of the primary intermediate is presented below to illustrate the expected output of such computational studies.

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for 4-iodo-2-methylphenylnitrene

Note: These values are illustrative and based on typical results for related arylnitrenes. Actual values would require specific DFT/TD-DFT calculations.

Spectroscopic MethodStatePredicted SignatureAssignment
IR Triplet~1450-1500 cm⁻¹Aromatic C=C stretch
~1250 cm⁻¹C-N stretch
~500-600 cm⁻¹C-I stretch
UV-Vis Triplet~310-330 nmπ → π* transition
~380-450 nmn → π* transition

X-ray Crystallography of Stable Derivatives and Key Intermediates for Structural Insight

While reactive intermediates like arylnitrenes are too unstable for direct crystallographic analysis, their existence and reactivity can be unequivocally confirmed by isolating and structurally characterizing stable derivatives. X-ray crystallography provides precise three-dimensional atomic coordinates, offering definitive proof of a molecule's structure, bond lengths, and bond angles.

For this compound, two common reaction pathways would lead to stable, crystallizable derivatives:

Cycloaddition Reactions: Azides readily undergo [3+2] cycloaddition reactions with alkynes or alkenes to form stable triazoles or triazolines, respectively. Reacting this compound with a suitable dipolarophile would yield a triazole derivative whose crystal structure would confirm the original substitution pattern of the starting azide.

Nitrene Insertion/Cyclization: Photolysis or thermolysis of the azide generates the highly reactive 4-iodo-2-methylphenylnitrene. This intermediate can undergo intramolecular C-H insertion to form a carbazole (B46965). In this case, the expected product would be 8-iodo-6-methyl-9H-carbazole. Obtaining a crystal structure of this carbazole would provide strong evidence for the transient formation of the corresponding nitrene.

The crystallographic data for such a derivative would include the precise unit cell dimensions, space group, and atomic coordinates. This information allows for a detailed analysis of the molecular geometry, including the planarity of the carbazole ring system and any intermolecular interactions, such as hydrogen bonding or π–π stacking, that stabilize the crystal lattice.

Below is an example of how crystallographic data for a potential carbazole derivative would be presented.

Table 2: Representative Crystallographic Data for a Hypothetical Derivative: 8-iodo-6-methyl-9H-carbazole

Note: This data is illustrative. Actual determination requires synthesis and successful single-crystal X-ray diffraction analysis.

ParameterValue
Chemical Formula C₁₃H₁₀IN
Formula Weight 307.13 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
β (°) Hypothetical Value
Volume (ų) Hypothetical Value
Z 4
Density (calc.) Hypothetical Value g/cm³

Future Perspectives and Emerging Research Trajectories

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The development of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput experimentation and rapid reaction optimization. For a molecule like 2-azido-4-iodo-1-methylbenzene, with its dual reactive sites, automated systems can be particularly advantageous. These systems can systematically vary reaction parameters such as temperature, solvent, catalyst, and concentration to optimize conditions for selective reactions at either the azide (B81097) or the iodo group.

Machine learning algorithms can be integrated with these automated platforms to accelerate the optimization process. beilstein-journals.org By analyzing data from a series of initial experiments, a machine learning model can predict the reaction outcomes under different conditions, guiding the automated system to perform experiments that are most likely to yield the desired product with high selectivity and yield. beilstein-journals.org This approach minimizes the number of experiments required, saving time and resources.

For instance, in the context of a Suzuki coupling at the iodo position, a machine learning model could be trained on a dataset of similar reactions to predict the optimal catalyst, ligand, and base for a given coupling partner. The automated system would then perform the reaction under these predicted optimal conditions, and the results would be fed back into the model to refine its predictions for subsequent reactions. A similar approach could be applied to the optimization of click reactions involving the azide group.

Table 1: Machine Learning-Guided Optimization of a Hypothetical Suzuki Coupling with this compound

ParameterInitial RangeML-Predicted OptimumExperimental Yield
CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂PdCl₂(dppf)92%
LigandSPhos, XPhos, RuPhosXPhos92%
BaseK₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄92%
SolventToluene, Dioxane, THFDioxane92%
Temperature80-120 °C100 °C92%

This table represents a hypothetical optimization scenario and is for illustrative purposes.

Exploration of Novel Catalytic Systems for Chemoselective Functionalization

The presence of both an azide and an iodo group on the same aromatic ring presents a challenge and an opportunity for chemoselective functionalization. The development of novel catalytic systems that can selectively activate one functional group in the presence of the other is a key area of future research.

For example, while copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for forming triazoles, the copper catalyst could potentially interact with the iodo group. alliedacademies.org Future research could focus on developing copper-based catalytic systems with ligands that shield the catalyst and prevent unwanted side reactions. Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which often exhibits different regioselectivity, could be explored as an orthogonal approach. alliedacademies.org

Similarly, for the functionalization of the iodo group via cross-coupling reactions, catalysts that are tolerant of the azide functionality are desirable. While palladium catalysts are commonly used, they can sometimes react with azides. The exploration of alternative catalysts based on nickel, copper, or even iron, which may exhibit different reactivity profiles, could lead to more efficient and selective transformations.

Table 2: Potential Catalytic Systems for Chemoselective Functionalization

Functional GroupReaction TypePotential Catalyst SystemKey Advantage
AzideCuAACCu(I) with sterically hindered ligandsPrevents side reactions with the iodo group
AzideRuAAC[Cp*RuCl(cod)]Orthogonal reactivity to CuAAC
IodoSuzuki CouplingNi(II) with bipyridine ligandsAzide tolerance and different reactivity
IodoSonogashira CouplingCopper-free Pd catalystsAvoids copper-azide interactions

Advanced Applications in Functional Materials and Nanotechnology (Chemical Design and Synthesis Focus)

The unique structure of this compound makes it an attractive building block for the synthesis of advanced functional materials and for applications in nanotechnology. The azide group can be used to "click" the molecule onto surfaces or into polymer chains, while the iodo group provides a handle for further modification.

In the realm of functional materials, this compound could be used to synthesize novel polymers with tailored properties. For example, polymerization through the azide group could lead to triazole-containing polymers, which are known for their thermal stability and coordinating properties. The iodo group could then be post-functionalized to introduce specific functionalities, such as fluorescent dyes, redox-active units, or liquid crystalline moieties.

In nanotechnology, this compound could be used as a linker to functionalize nanoparticles or to construct self-assembled monolayers on surfaces. The azide would allow for covalent attachment to alkyne-modified surfaces or nanoparticles, while the iodo group would be exposed for further chemical transformations, enabling the creation of multifunctional surfaces and nanomaterials.

Development of Novel Bioorthogonal Ligation Strategies Beyond Current Click Chemistry Paradigms

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The azide group is a key player in bioorthogonal chemistry, most notably in the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov While SPAAC is widely used, there is an ongoing effort to develop new bioorthogonal reactions with faster kinetics and improved orthogonality. nih.gov

Future research could explore the use of this compound in the development of novel bioorthogonal ligation strategies. For instance, the electronic properties of the azide group, influenced by the iodo and methyl substituents, could be fine-tuned to enhance its reactivity in new types of cycloaddition reactions.

Beyond cycloadditions, the development of bioorthogonal reactions that involve the iodo group is an exciting prospect. While palladium-catalyzed cross-coupling reactions are generally not bioorthogonal, the development of new, biocompatible catalysts could open the door to using reactions like the Suzuki or Sonogashira coupling in biological systems. The presence of the azide group would provide a secondary handle for orthogonal labeling.

Table 3: Comparison of Bioorthogonal Ligation Strategies

Ligation StrategyReactive GroupsKey FeaturesPotential Role of this compound
SPAACAzide + Strained AlkyneCopper-free, biocompatibleAzide moiety for established bioorthogonal labeling
IEDDATetrazine + Strained Alkene/AlkyneVery fast kineticsNot directly applicable, but a benchmark for new reactions
Staudinger LigationAzide + PhosphineForms an amide bondAzide moiety for an alternative bioorthogonal reaction
Biocompatible Cross-CouplingAryl Halide + Boronic Acid/AlkyneUnder developmentIodo group as a handle for novel bioorthogonal reactions

Theoretical Design and Predictive Modeling of Novel Reactivity and Selectivity Profiles

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting chemical reactivity. researchgate.net For a molecule like this compound, theoretical calculations can provide valuable insights into its electronic structure, reaction mechanisms, and the factors that govern its reactivity and selectivity.

Density functional theory (DFT) calculations can be used to model the transition states of various reactions, such as the cycloaddition of the azide group or the oxidative addition of a palladium catalyst to the carbon-iodine bond. These calculations can help to predict which reaction pathway is more favorable under different conditions and can guide the design of new catalysts and reagents that promote the desired selectivity.

Furthermore, predictive models based on quantum mechanics or machine learning can be developed to forecast the regioselectivity of reactions involving this compound. For example, in a cycloaddition reaction with an unsymmetrical alkyne, these models could predict whether the 1,4- or 1,5-disubstituted triazole will be the major product. Such predictive capabilities would be invaluable for the rational design of synthetic routes to complex molecules.

Q & A

Q. What are the common synthetic routes for 2-azido-4-iodo-1-methylbenzene, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential halogenation and azide introduction. For example, iodination of 4-methylbenzene derivatives using iodine and oxidizing agents (e.g., hydrogen peroxide) under mild conditions (40–60°C) yields 4-iodo intermediates. Subsequent azidation employs sodium azide (NaN₃) via nucleophilic substitution, often catalyzed by Cu(I) to enhance efficiency . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature control to avoid azide decomposition, and catalyst loading (e.g., 5–10 mol% CuI). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR identifies methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.0–7.5 ppm). <sup>13</sup>C NMR confirms iodine’s inductive effects (deshielded carbons at ~90–100 ppm for C-I) .
  • IR : The azide stretch (~2100–2150 cm⁻¹) is diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 289.9854 for C₇H₅IN₃) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Avoid exposure to reducing agents or strong acids, which may trigger azide decomposition. Stability in aqueous solutions is limited; use anhydrous solvents (e.g., dry DCM) for long-term storage .

Q. What are the primary reactivity pathways for this compound in organic synthesis?

  • Methodological Answer :
  • Cycloaddition : Reacts with terminal alkynes (CuAAC click chemistry) to form 1,2,3-triazoles, useful in bioconjugation .
  • Reduction : Staudinger reaction with triphenylphosphine yields iminophosphoranes, intermediates for amine synthesis .
  • Cross-Coupling : Suzuki-Miyaura coupling (Pd catalysis) leverages the iodo substituent for biaryl synthesis .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of azide-alkyne cycloadditions with this compound?

  • Methodological Answer : Regioselectivity in CuAAC arises from copper acetylide formation, favoring 1,4-triazoles. Density functional theory (DFT) calculations show electron-withdrawing iodo groups lower the LUMO of the azide, accelerating dipolar cycloaddition. Kinetic studies (e.g., variable-temperature NMR) quantify activation parameters (ΔH‡, ΔS‡) .

Q. How can synthetic yields be improved for large-scale production of this compound?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction times (e.g., from 12 h to 2 h) .
  • Catalyst Recycling : Immobilized Cu catalysts (e.g., Cu nanoparticles on SiO₂) minimize metal leaching .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track azide consumption and optimize stoichiometry .

Q. How should researchers address contradictory data on substituent effects in azido-iodo benzene derivatives?

  • Methodological Answer : Contradictions (e.g., varying reaction rates for para vs. ortho isomers) require systematic benchmarking:

Control Experiments : Compare reactivity of this compound with positional isomers under identical conditions.

Computational Validation : Use molecular docking or QSPR models to predict electronic/steric effects .

Meta-Analysis : Aggregate data from Reaxys or PubChem to identify trends in substituent influence .

Q. What computational tools are suitable for predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software models transition states for cycloadditions .
  • Machine Learning : Train neural networks on reaction databases (e.g., Pistachio) to predict optimal catalysts/solvents .
  • QSPR Models : Relate Hammett σ values of substituents to reaction kinetics .

Q. How is this compound applied in interdisciplinary research?

  • Methodological Answer :
  • Medicinal Chemistry : Serves as a clickable handle for antibody-drug conjugates (e.g., coupling with alkyne-modified doxorubicin) .
  • Materials Science : Functionalizes carbon nanotubes (via iodobenzene coupling) for conductive polymer composites .
  • Chemical Biology : Tags proteins via bioorthogonal ligation for fluorescence imaging .

Q. What protocols ensure safe handling of this compound in bioorthogonal applications?

  • Methodological Answer :
  • Toxicity Screening : Perform MTT assays to confirm biocompatibility (IC₅₀ > 100 μM recommended).
  • Quenching : Add excess sodium ascorbate post-reaction to neutralize residual azides .
  • Waste Disposal : Treat with aqueous NaNO₂ to degrade azides into non-explosive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.